3-(Trifluoromethyl)phenol-d4

説明

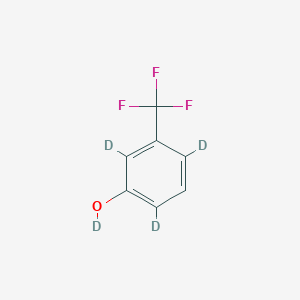

Structure

3D Structure

特性

分子式 |

C7H5F3O |

|---|---|

分子量 |

166.13 g/mol |

IUPAC名 |

1,3,5-trideuterio-2-deuteriooxy-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C7H5F3O/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4,11H/i2D,3D,4D/hD |

InChIキー |

UGEJOEBBMPOJMT-KVJLOAJYSA-N |

異性体SMILES |

[2H]C1=CC(=C(C(=C1C(F)(F)F)[2H])O[2H])[2H] |

正規SMILES |

C1=CC(=CC(=C1)O)C(F)(F)F |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 3-(Trifluoromethyl)phenol-d4: Core Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical applications of 3-(Trifluoromethyl)phenol-d4. This deuterated analog of 3-(Trifluoromethyl)phenol serves as a crucial internal standard in quantitative analytical methodologies, particularly in the fields of environmental analysis and pharmaceutical development.

Core Chemical Properties

This compound is the deuterium-labeled form of 3-(Trifluoromethyl)phenol, where four hydrogen atoms on the phenyl ring and the hydroxyl group have been replaced by deuterium. This isotopic substitution imparts a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry-based analyses, while maintaining nearly identical chemical properties to its non-deuterated counterpart.

Physical and Chemical Data

The physical and chemical properties of this compound and its non-deuterated analog are summarized in the tables below for easy comparison.

Table 1: General Chemical Properties

| Property | This compound | 3-(Trifluoromethyl)phenol |

| Synonyms | α,α,α-Trifluoro-m-cresol-d4 | α,α,α-Trifluoro-m-cresol, 3-Hydroxybenzotrifluoride |

| CAS Number | 1219798-47-6[1] | 98-17-9[2][3] |

| Molecular Formula | C₇HD₄F₃O[1] | C₇H₅F₃O[2][4] |

| Molecular Weight | 166.13 g/mol [1] | 162.11 g/mol [2][3] |

| Appearance | Liquid | Liquid[2][5] |

Table 2: Physical Properties

| Property | Value (for 3-(Trifluoromethyl)phenol) |

| Boiling Point | 178-179 °C[2][5] |

| Melting Point | -2 to -1.8 °C[2][5] |

| Density | 1.333 g/mL at 25 °C[2][5] |

| Refractive Index | n20/D 1.458[2][5] |

| Vapor Pressure | 0.56 mmHg at 40 °C[2][5] |

Synthesis and Isotopic Labeling

The synthesis of this compound typically involves the deuteration of 3-(Trifluoromethyl)phenol. While specific proprietary methods may exist, a general approach for deuterium labeling of phenols involves hydrogen-deuterium (H/D) exchange reactions.

General Experimental Protocol for H/D Exchange

A common method for introducing deuterium into aromatic rings is through acid- or metal-catalyzed H/D exchange in the presence of a deuterium source, such as deuterium oxide (D₂O).

Objective: To replace the four exchangeable protons on the aromatic ring and the hydroxyl group of 3-(Trifluoromethyl)phenol with deuterium.

Materials:

-

3-(Trifluoromethyl)phenol

-

Deuterium oxide (D₂O)

-

Deuterated acid catalyst (e.g., D₂SO₄ or DCl) or a metal catalyst (e.g., Platinum on carbon, Pd/C)

-

Anhydrous solvent (e.g., deuterated chloroform, CDCl₃)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-(Trifluoromethyl)phenol in an excess of deuterium oxide.

-

Catalyst Addition: Add a catalytic amount of a deuterated acid or a metal catalyst.

-

Reaction: Heat the mixture to reflux and stir for a prolonged period (typically several hours to days) to facilitate the H/D exchange. The reaction progress can be monitored by ¹H NMR spectroscopy by observing the disappearance of the proton signals of the aromatic ring and the hydroxyl group.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a metal catalyst was used, filter it off.

-

Extraction: Transfer the mixture to a separatory funnel and extract the deuterated product with an anhydrous organic solvent like deuterated chloroform.

-

Drying and Solvent Removal: Wash the organic layer with a small amount of D₂O, dry it over anhydrous magnesium sulfate, and remove the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The product can be further purified by distillation or column chromatography if necessary.

Caption: General workflow for the synthesis of this compound.

Analytical Applications and Experimental Protocols

The primary application of this compound is as an internal standard for the quantitative analysis of organic compounds, particularly phenols, pesticides, and other environmental contaminants, by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[1] The use of a deuterated internal standard is crucial for correcting variations during sample preparation and analysis, thereby ensuring high accuracy and precision.

General Experimental Protocol for Quantitative Analysis using GC-MS

Objective: To quantify the concentration of a target analyte (e.g., a phenolic pesticide) in a sample matrix using this compound as an internal standard.

Materials and Instrumentation:

-

Sample containing the target analyte

-

This compound solution of a known concentration

-

Extraction solvent (e.g., dichloromethane, acetonitrile)

-

Derivatizing agent (if necessary, e.g., BSTFA)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure the sample into a vial.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Perform sample extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analytes and the internal standard.

-

Concentrate the extract to a final volume.

-

If the analytes are not volatile or have poor chromatographic properties, perform derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS system.

-

Separate the components on the GC column using an appropriate temperature program.

-

Detect the analytes and the internal standard using the mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Integrate the peak areas of the target analyte and the internal standard.

-

Calculate the response factor (RF) from the analysis of calibration standards containing known concentrations of the analyte and a constant concentration of the internal standard.

-

Determine the concentration of the analyte in the sample using the following formula:

Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / RF)

-

References

- 1. 3-Nitro-5-(trifluoromethyl)phenol synthesis - chemicalbook [chemicalbook.com]

- 2. hpst.cz [hpst.cz]

- 3. Analysis of Environmental Contaminants using High Performance Quantitative LC/MS/MS - Waters Corporation Environmental Analysis | PDF [slideshare.net]

- 4. agilent.com [agilent.com]

- 5. High-Throughput Multiresidue Pesticides Analysis by GC-MS/MS [restek.com]

In-Depth Technical Guide to 3-(Trifluoromethyl)phenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics, synthesis, and applications of 3-(Trifluoromethyl)phenol-d4, a crucial tool in modern analytical and pharmaceutical research.

Core Physical and Chemical Characteristics

This compound is the deuterated analogue of 3-(trifluoromethyl)phenol. The incorporation of four deuterium atoms into the phenyl ring results in a molecule with a higher molecular weight, which is essential for its primary application as an internal standard in mass spectrometry-based quantitative analysis. While specific experimental data for the deuterated compound is not extensively published, its physical properties are expected to be very similar to its non-deuterated counterpart.

Table 1: Physical and Chemical Properties

| Property | This compound | 3-(Trifluoromethyl)phenol (for comparison) |

| Molecular Formula | C₇HD₄F₃O | C₇H₅F₃O[1] |

| Molecular Weight | 166.14 g/mol | 162.11 g/mol [1] |

| CAS Number | 1219798-47-6 | 98-17-9[1] |

| Appearance | Not specified (likely a liquid) | Liquid[1] |

| Melting Point | Not specified | -2 to -1.8 °C[1] |

| Boiling Point | Not specified | 178-179 °C[1] |

| Density | Not specified | 1.333 g/mL at 25 °C[1] |

| Refractive Index | Not specified | n20/D 1.458[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through hydrogen-deuterium exchange on the aromatic ring of 3-(trifluoromethyl)phenol. A general and effective method involves acid-catalyzed exchange using a strong acid and a deuterium source, such as deuterium oxide (D₂O).

Experimental Protocol: Acid-Catalyzed Deuteration

This protocol is a representative method for the deuteration of phenols and can be adapted for the synthesis of this compound.

Materials:

-

3-(Trifluoromethyl)phenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sulfuric acid-d₂ (D₂SO₄, 98 wt. % in D₂O)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in an excess of deuterium oxide.

-

Acidification: Carefully add a catalytic amount of sulfuric acid-d₂ to the solution.

-

Reaction: Heat the mixture to reflux and stir for 24-48 hours. The progress of the deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

Work-up: After cooling to room temperature, the reaction mixture is transferred to a separatory funnel. The product is extracted with diethyl ether.

-

Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution (in D₂O) and then with brine (in D₂O). The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Application in Quantitative Analysis

The primary application of this compound is as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2] Its chemical properties are nearly identical to the non-deuterated analyte, but its increased mass allows it to be distinguished by a mass spectrometer. This co-elution and differential detection enable accurate quantification by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Quantification of a Drug Metabolite using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a general procedure for the quantification of a hypothetical drug metabolite that is structurally related to 3-(trifluoromethyl)phenol in a biological matrix (e.g., plasma).

Materials:

-

Biological plasma samples

-

Analyte of interest (drug metabolite)

-

This compound (Internal Standard, IS)

-

Acetonitrile (ACN)

-

Formic acid

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples to room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard solution (this compound in methanol).

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

-

Solid Phase Extraction (SPE):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with methanol.

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient elution program optimized for the separation of the analyte and IS.

-

Flow rate: 0.3 mL/min

-

Injection volume: 5 µL

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

-

Data Analysis:

-

Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve using standards of known concentrations and their corresponding peak area ratios.

-

Determine the concentration of the analyte in the unknown samples from the calibration curve.

-

Diagram 2: Analytical Workflow

Caption: Workflow for quantitative analysis using an internal standard.

Biological Activity and Signaling Pathways

3-(Trifluoromethyl)phenol and its derivatives are utilized as building blocks in the synthesis of various pharmaceuticals and agrochemicals.[3] The trifluoromethyl group can significantly influence the biological activity of a molecule by altering its lipophilicity, metabolic stability, and binding affinity.[4] However, this compound itself is designed to be chemically and biologically inert under analytical conditions. Its primary role as an internal standard relies on it not interfering with the biological system being studied or the metabolic fate of the analyte of interest. There is currently no evidence to suggest that this compound is directly involved in any specific signaling pathways. Its utility lies in its ability to mimic the analytical behavior of the target analyte without eliciting a biological response.

Diagram 3: Role of Internal Standard

Caption: Logical relationship of an internal standard in analysis.

References

3-(Trifluoromethyl)phenol-d4 molecular structure

An In-depth Technical Guide to the Molecular Structure of 3-(Trifluoromethyl)phenol-d4

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and applications of this compound (α,α,α-Trifluoro-m-cresol-d4). As a deuterated analog of 3-(Trifluoromethyl)phenol, this compound is of significant interest to researchers in drug development and analytical sciences. The incorporation of deuterium atoms offers a stable isotopic label, making it an ideal internal standard for quantitative analysis by mass spectrometry. This document details its physicochemical properties, spectroscopic data, synthesis, and primary applications, serving as a vital resource for scientists and professionals in the field.

Molecular Structure and Identification

This compound is a derivative of phenol where a trifluoromethyl group is substituted at the meta-position (carbon 3) of the benzene ring, and four hydrogen atoms on the aromatic ring are replaced with deuterium. The parent compound, 3-(Trifluoromethyl)phenol, is a versatile building block in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by the trifluoromethyl group, such as enhanced stability and lipophilicity.[1]

The deuteration of the aromatic ring provides a distinct mass shift, which is essential for its use as an internal standard in analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

Physicochemical Properties

The quantitative data for this compound and its non-deuterated parent compound are summarized below for comparison. Physical properties such as melting and boiling points are cited from the parent compound as they are not expected to differ significantly.

| Property | This compound | 3-(Trifluoromethyl)phenol |

| Synonyms | α,α,α-Trifluoro-m-cresol-d4 | 3-Hydroxybenzotrifluoride, m-Hydroxybenzotrifluoride[3][4] |

| Molecular Formula | C₇HD₄F₃O | C₇H₅F₃O[3][4] |

| Molecular Weight | 166.13 g/mol | 162.11 g/mol [3][4] |

| CAS Number | 1189472-13-8 | 98-17-9[3][4] |

| Physical Data (Reference: 3-(Trifluoromethyl)phenol) | Value |

| Appearance | Liquid |

| Melting Point | -2 to -1.8 °C |

| Boiling Point | 178-179 °C |

| Density | 1.333 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.458 |

| Vapor Pressure | 0.56 mmHg (40 °C) |

Spectroscopic Data

Mass spectrometry is a key analytical technique for confirming the identity and purity of this compound. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) at m/z 166, which is 4 mass units higher than that of the non-deuterated compound (m/z 162).[5][6] This mass difference is the basis for its utility as an internal standard.

The NIST Chemistry WebBook provides mass spectrum and IR spectrum data for the parent compound, 3-(Trifluoromethyl)phenol, which can serve as a reference for interpreting the spectra of the deuterated version.[4][5]

Synthesis and Manufacturing

While specific protocols for the deuteration of 3-(Trifluoromethyl)phenol are proprietary, the synthesis of the parent compound provides insight into the manufacturing process. A common method involves the diazotization of 3-(trifluoromethyl)-aniline, followed by hydrolysis of the resulting diazonium salt.[7]

Experimental Protocol: Synthesis of 3-(Trifluoromethyl)phenol

This protocol is adapted from a patented method for the synthesis of the non-deuterated compound.[7]

-

Diazotization: A solution of 3-(trifluoromethyl)-aniline is prepared in an aqueous solution of concentrated sulfuric acid. The solution is cooled to approximately 5°C.

-

A solution of sodium nitrite in water is added to the aniline solution to perform the diazotization. The reaction mixture is stirred for one hour at 5°C.

-

Excess nitrite is neutralized with urea.

-

Hydrolysis: The diazonium salt solution is then added to a boiling mixture of xylene and an aqueous solution of copper sulfate pentahydrate.

-

Recovery: The resulting 3-(trifluoromethyl)-phenol is recovered from the reaction mixture. This method is noted for producing high yields and a purer product.[7]

Applications in Research and Drug Development

The primary application of this compound is as an internal standard for bioanalytical and pharmacokinetic studies.[2] Stable isotope-labeled compounds are the gold standard for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte but are easily distinguished by their mass.

The parent compound, 3-(Trifluoromethyl)phenol, is a crucial intermediate in the synthesis of various pharmaceutical agents.[8][9] For instance, it has been used in the preparation of the antiglaucoma agent travoprost. It is also a precursor for compounds that are investigated as serotonin uptake inhibitors for treating depression.[6] The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and binding affinity of drug molecules.[10]

Safety and Handling

Based on the data for the parent compound, 3-(Trifluoromethyl)phenol is classified as a warning-level hazard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment (PPE), including gloves and eyeshields, should be used when handling this chemical. It is considered a combustible liquid. Users should consult the Safety Data Sheet (SDS) for detailed handling and storage information.

References

- 1. myuchem.com [myuchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]

- 5. Phenol, 3-(trifluoromethyl)- [webbook.nist.gov]

- 6. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 7. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

Technical Guide to the Isotopic Purity of 3-(Trifluoromethyl)phenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of 3-(Trifluoromethyl)phenol-d4, a deuterated analog of 3-(Trifluoromethyl)phenol. This document outlines the quality specifications, analytical methodologies for purity determination, and relevant synthesis information to support its application in research and drug development.

Core Concepts in Isotopic Purity

For a deuterated compound, "purity" encompasses both chemical and isotopic purity.

-

Chemical Purity: Refers to the absence of any chemical species other than the intended compound and its isotopologues.

-

Isotopic Purity: Quantifies the extent of deuterium incorporation at specific labeled positions within the molecule. It is often expressed as "atom percent D," which represents the percentage of deuterium at a given labeled site.[1] The final product is typically a mixture of isotopologues (molecules with the same chemical formula but different numbers of deuterium atoms).[1]

Quality Specifications for this compound

The following table summarizes the typical quality specifications for commercially available this compound. Data is based on information from suppliers such as LGC Standards.

| Parameter | Specification |

| Chemical Purity | ≥ 98% |

| Isotopic Purity | ≥ 98 atom % D |

| Molecular Formula | C₇HD₄F₃O |

| CAS Number | 1219798-47-6 |

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the level and position of deuteration.[2]

Objective: To quantify the isotopic purity by analyzing the proton and deuterium spectra of the sample.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in a high-purity deuterated solvent (e.g., Chloroform-d, Acetone-d6) that does not have signals overlapping with the analyte's signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H-NMR Spectroscopy:

-

Acquire a quantitative ¹H-NMR spectrum.

-

Identify the residual proton signals corresponding to the deuterated positions on the aromatic ring.

-

Integrate these residual proton signals and compare them to the integral of a non-deuterated signal in the molecule (if available) or an internal standard. The percentage of deuteration can be calculated from these integral ratios.

-

-

²H-NMR Spectroscopy:

-

Acquire a ²H-NMR spectrum.

-

The presence of a signal at the chemical shift corresponding to the aromatic protons confirms deuterium incorporation. The integral of this signal is proportional to the amount of deuterium.

-

Data Analysis:

The isotopic purity (Atom % D) is calculated using the following formula:

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive method for determining the distribution of isotopologues.[3][4]

Objective: To determine the relative abundance of each isotopologue (d0, d1, d2, d3, d4) and calculate the overall isotopic enrichment.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL.

-

-

LC-MS or Direct Infusion-MS Analysis:

-

Introduce the sample into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, via liquid chromatography or direct infusion.[5]

-

Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI).

-

-

Data Analysis:

-

Identify the molecular ion peaks corresponding to the different isotopologues (M, M+1, M+2, M+3, M+4).

-

Measure the relative intensity of each isotopologue peak.

-

Correct for the natural abundance of ¹³C to accurately determine the contribution of deuterium to each peak.

-

The isotopic distribution is reported as the relative percentage of each isotopologue.

-

Synthesis of 3-(Trifluoromethyl)phenol

While the specific deuteration process for this compound is often proprietary, understanding the synthesis of the parent compound provides valuable context. A common method involves the diazotization of 3-(trifluoromethyl)aniline followed by hydrolysis.[6][7]

Caption: A simplified workflow for the synthesis of 3-(Trifluoromethyl)phenol.

Analytical Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the comprehensive analysis of the isotopic purity of this compound.

Caption: A logical workflow for determining the isotopic purity of deuterated compounds.

References

- 1. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US3251889A - Preparation of 3-trifluoromethyl-4-nitrophenol - Google Patents [patents.google.com]

- 7. Study on the synthesis of trifluoromethyl benzene - three series of products to three trifluoromethyl aniline and three trifluoromethyl phenol synthesis - Dissertation [m.dissertationtopic.net]

An In-depth Technical Guide to the Synthesis and Labeling of 3-(Trifluoromethyl)phenol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and deuterium labeling of 3-(Trifluoromethyl)phenol-d4. The introduction of deuterium into molecules is a critical strategy in pharmaceutical research to enhance metabolic stability, modify pharmacokinetic profiles (ADME properties), and serve as internal standards for quantitative mass spectrometry.[1] This document outlines a robust two-stage process: the initial synthesis of the 3-(trifluoromethyl)phenol precursor followed by a high-efficiency deuterium labeling protocol.

Synthesis of 3-(Trifluoromethyl)phenol Precursor

The most common and industrially applicable method for synthesizing 3-(trifluoromethyl)phenol is the diazotization of 3-(trifluoromethyl)aniline, followed by the hydrolysis of the resulting diazonium salt. This method offers high yields and utilizes readily available starting materials.

Experimental Protocol: Diazotization and Hydrolysis

This protocol is adapted from established procedures for the synthesis of trifluoromethylphenols.

Materials:

-

3-(Trifluoromethyl)aniline

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Urea

-

Xylene

-

Copper (II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Deionized Water

-

Diethyl Ether or Dichloromethane (for extraction)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Diazonium Salt Formation:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-(trifluoromethyl)aniline in aqueous sulfuric acid. For every 1 mole of aniline, use approximately 2 moles of H₂SO₄ in 6-8 volumes of water.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1.05 molar equivalents) in water dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes.

-

Add a small amount of urea to quench any excess nitrous acid.

-

-

Hydrolysis:

-

In a separate, larger reaction vessel, prepare a vigorously stirred, boiling mixture of xylene and an aqueous solution of copper sulfate (e.g., 0.1 molar equivalents of CuSO₄·5H₂O).

-

Add the cold diazonium salt solution from the previous step to the boiling xylene-copper sulfate mixture over a period of 1-2 hours. Vigorous nitrogen evolution will occur.

-

After the addition is complete, continue to heat and stir the mixture for an additional hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Separate the organic (xylene) layer from the aqueous layer.

-

Extract the aqueous layer twice with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

-

The crude 3-(trifluoromethyl)phenol can be purified by vacuum distillation to yield a colorless to light yellow liquid.

-

Synthesis Workflow

Caption: Workflow for the synthesis of 3-(Trifluoromethyl)phenol precursor.

Deuterium Labeling of 3-(Trifluoromethyl)phenol

The target molecule, this compound, requires the exchange of four hydrogen atoms on the aromatic ring with deuterium. This can be achieved via a strong acid-catalyzed hydrogen-deuterium (H/D) exchange reaction. The hydroxyl group is a powerful ortho-, para-directing group, activating positions 2, 4, and 6 for electrophilic aromatic substitution, while the trifluoromethyl group is a deactivating, meta-directing group. The combined electronics favor deuteration at positions 2, 4, and 6, with position 5 being the most deactivated. Achieving full d4 labeling requires forcing conditions.

Experimental Protocol: Acid-Catalyzed H/D Exchange

This protocol is a generalized procedure based on methods for the deuteration of phenols using strong acids.[2][3]

Materials:

-

3-(Trifluoromethyl)phenol (synthesized in Stage 1)

-

Deuterium Oxide (D₂O, 99.8 atom % D)

-

Deuterated Sulfuric Acid (D₂SO₄, 96-98 wt. % in D₂O, 99.5 atom % D)

-

Dichloromethane-d2 (CD₂Cl₂) or Diethyl Ether (for extraction)

-

Saturated Sodium Bicarbonate Solution (prepared in D₂O if necessary to minimize back-exchange)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

High-pressure reaction vessel or sealed thick-walled glass tube

Procedure:

-

Reaction Setup:

-

In a high-pressure reaction vessel, dissolve 3-(trifluoromethyl)phenol (1.0 eq) in deuterium oxide (D₂O, ~10-20 volumes).

-

Carefully add deuterated sulfuric acid (D₂SO₄, ~2-3 eq) to the solution. The vessel should be cooled in an ice bath during this addition.

-

Seal the vessel tightly.

-

-

H/D Exchange Reaction:

-

Heat the sealed vessel to 100-150°C with vigorous stirring for 24-72 hours. The reaction progress and deuterium incorporation can be monitored by taking small aliquots (if possible) and analyzing by ¹H NMR or MS.

-

-

Work-up and Purification:

-

Cool the reaction vessel to room temperature and then in an ice bath before carefully opening.

-

Neutralize the reaction by slowly adding a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether). Perform this extraction three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or vacuum distillation to obtain the final product.

-

Deuteration Workflow Diagram

Caption: Experimental workflow for the acid-catalyzed deuteration of the precursor.

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the synthesis and labeling process.

Table 1: Precursor Synthesis Parameters

| Parameter | Value |

|---|---|

| Starting Material | 3-(Trifluoromethyl)aniline |

| Key Reagents | NaNO₂, H₂SO₄, CuSO₄ |

| Diazotization Temp. | 0-5°C |

| Hydrolysis Temp. | 100-110°C (Boiling Xylene) |

| Typical Yield | 80-90% |

| Purity (Post-Distillation) | >98% (GC) |

Table 2: Deuterium Labeling Parameters & Results

| Parameter | Value |

|---|---|

| Starting Material | 3-(Trifluoromethyl)phenol |

| Deuterium Source | D₂O |

| Catalyst | D₂SO₄ |

| Reaction Temp. | 120°C |

| Reaction Time | 48 hours |

| Typical Yield | 70-85% |

| Isotopic Purity (d4) | >95% |

| Deuterium Incorporation | >98 atom % D |

Table 3: Characterization Data

| Analysis | Precursor (C₇H₅F₃O) | Product (C₇HD₄F₃O) |

|---|---|---|

| Molecular Weight | 162.11 g/mol | 166.13 g/mol |

| MS (m/z) [M]⁺ | 162 | 166 |

| ¹H NMR | Aromatic (4H), Hydroxyl (1H) | Hydroxyl (1H), Residual Aromatic (<0.2H) |

| ²H NMR | No signal | Aromatic (4D) |

Application in Pharmacokinetic Studies

Deuterated compounds like this compound are invaluable in drug development, particularly for studying pharmacokinetics. By replacing C-H bonds with stronger C-D bonds at sites of metabolism, the rate of drug breakdown can be slowed. This "Kinetic Isotope Effect" can lead to improved drug efficacy and safety profiles.[4] The diagram below illustrates this concept.

Caption: Role of deuteration in altering drug metabolism via the Kinetic Isotope Effect.

References

- 1. A facile and general acid-catalyzed deuteration at methyl groups of N-heteroarylmethanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Targeted deuteration of polyphenolics for their qualitative and quantitative metabolomic analysis in plant-derived extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. mdpi.com [mdpi.com]

3-(Trifluoromethyl)phenol-d4 stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 3-(Trifluoromethyl)phenol-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide on the stability and storage of this compound based on the chemical properties of the non-deuterated analog, general knowledge of deuterated compounds, and established stability testing guidelines. Specific stability data for this compound is not publicly available. The recommendations herein are for guidance and should be supplemented with in-house stability studies.

Introduction

This compound is a deuterated form of 3-(Trifluoromethyl)phenol, a versatile building block in medicinal chemistry and materials science. The incorporation of deuterium can offer advantages in drug development, such as modifying metabolic profiles (the kinetic isotope effect) and serving as an internal standard in analytical studies. Understanding the stability and optimal storage conditions of this isotopically labeled compound is critical for ensuring its purity, integrity, and performance in sensitive applications.

This guide summarizes the known properties of the parent compound, outlines recommended storage and handling procedures for deuterated phenols, and provides a framework for designing stability studies based on established pharmaceutical guidelines.

Physicochemical Properties

While specific data for this compound is limited, the properties of the non-deuterated analog, 3-(Trifluoromethyl)phenol, provide a strong basis for its handling and storage.

Table 1: Physicochemical Properties of 3-(Trifluoromethyl)phenol [1]

| Property | Value |

| CAS Number | 98-17-9 |

| Molecular Formula | C₇H₅F₃O |

| Molecular Weight | 162.11 g/mol |

| Appearance | Liquid |

| Melting Point | -2 to -1.8 °C |

| Boiling Point | 178-179 °C |

| Density | 1.333 g/mL at 25 °C |

| Refractive Index | n20/D 1.458 |

| Flash Point | 73 °C (closed cup) |

Recommended Storage and Handling

Proper storage and handling are paramount to prevent degradation and maintain the isotopic and chemical purity of this compound. The primary degradation pathways for phenols include oxidation and photosensitized degradation. Deuterated compounds, particularly those with exchangeable deuterium atoms (like the hydroxyl group in a phenol), are also susceptible to H/D exchange with atmospheric moisture.

Table 2: Recommended Storage and Handling Conditions for Deuterated Phenols

| Condition | Recommendation | Rationale |

| Temperature | Refrigerate at +2°C to +8°C[2] | To slow down potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen)[3][4] | To prevent oxidation. |

| Light | Protect from light by using amber vials or storing in the dark[2][5] | To prevent photolytic degradation. |

| Moisture | Store in a desiccated environment[2][3][4] | To prevent H/D exchange with atmospheric water. |

| Container | Use well-sealed containers; single-use ampules are ideal for high-purity applications[3][5] | To minimize exposure to air and moisture upon repeated use. |

Handling Protocol to Minimize Contamination and Degradation

Caption: Workflow for handling this compound to minimize degradation.

Stability Testing: Experimental Protocols

A comprehensive stability testing program is essential to determine the shelf-life and re-test period for this compound. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[6][7]

Forced Degradation Studies

Forced degradation (or stress testing) helps to identify potential degradation products and establish the intrinsic stability of the molecule. This is crucial for developing stability-indicating analytical methods.

Experimental Conditions:

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Stress: Expose solid material to 70°C for 48 hours.

-

Photostability: Expose the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.

Analysis: Analyze stressed samples by a stability-indicating method (e.g., HPLC-UV, GC-MS) to quantify the parent compound and detect any degradation products.

Long-Term and Accelerated Stability Studies

These studies are performed to establish the re-test period or shelf life under recommended storage conditions.

Table 3: ICH Stability Study Conditions [6][7]

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Testing Frequency for Long-Term Studies:

-

Every 3 months for the first year.

-

Every 6 months for the second year.

-

Annually thereafter.

Parameters to be Tested:

-

Appearance

-

Assay

-

Purity (detection of degradation products)

-

Isotopic enrichment (if feasible, e.g., by mass spectrometry)

-

Water content

Workflow for a Stability Testing Program

Caption: A general workflow for a comprehensive stability testing program.

Potential Degradation Pathways

Based on the structure of 3-(Trifluoromethyl)phenol, the following degradation pathways should be considered:

-

Oxidation: Phenols are susceptible to oxidation, which can be catalyzed by light, heat, and metal ions. This can lead to the formation of colored quinone-type structures.

-

Photodegradation: Aromatic compounds can undergo degradation upon exposure to UV light. Studies on other trifluoromethylphenols have shown that photolysis can occur, potentially leading to the cleavage of the trifluoromethyl group.[8]

-

H/D Exchange: The deuterium on the hydroxyl group is readily exchangeable with protons from atmospheric moisture. While the deuterium atoms on the aromatic ring are more stable, they could potentially undergo exchange under acidic or basic conditions, especially at elevated temperatures.

Conclusion

While specific stability data for this compound is not extensively documented, a robust stability and storage plan can be established based on the known properties of its non-deuterated counterpart and general principles for handling deuterated compounds. To ensure the highest quality and reliability in research and development, it is imperative to store this compound under refrigerated, dark, dry, and inert conditions. Furthermore, conducting in-house stability studies following ICH guidelines is strongly recommended to establish a definitive shelf life and re-test period for specific batches and storage configurations.

References

- 1. 3-(Trifluoromethyl)phenol | C7H5F3O | CID 7376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol-dâ (D, 98%) - Cambridge Isotope Laboratories, DLM-370-5 [isotope.com]

- 3. benchchem.com [benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. ukisotope.com [ukisotope.com]

- 6. Stability Testing - Pharmaceutical Products [eurofins.nl]

- 7. edaegypt.gov.eg [edaegypt.gov.eg]

- 8. researchgate.net [researchgate.net]

Technical Guide: The Role of 3-(Trifluoromethyl)phenol-d4 in Modern Research

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides an in-depth exploration of the primary application of 3-(Trifluoromethyl)phenol-d4 as an internal standard in quantitative mass spectrometry.

Introduction: The Need for Precision in Quantitative Analysis

In the realms of pharmaceutical development, environmental monitoring, and clinical diagnostics, the accurate quantification of chemical compounds is paramount. Liquid chromatography-mass spectrometry (LC-MS) is a powerful and widely used analytical technique renowned for its sensitivity and specificity. However, several factors can introduce variability and compromise the accuracy of quantitative results, including:

-

Matrix Effects: The complex composition of biological and environmental samples can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[1][2]

-

Sample Preparation Losses: Analyte can be lost during extraction, cleanup, and transfer steps.[1]

-

Instrumental Variability: Fluctuations in the performance of the LC-MS system, such as injection volume inconsistencies and ion source drift, can affect signal intensity.[3]

To overcome these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry.[1] this compound is a deuterated analog of 3-(Trifluoromethyl)phenol and serves as an ideal internal standard for its quantification.

The Core Application: this compound as an Internal Standard

The principal application of this compound in research is as an internal standard in isotope dilution mass spectrometry (IDMS) for the precise quantification of 3-(Trifluoromethyl)phenol.[1]

Principle of Isotope Dilution Mass Spectrometry

IDMS involves adding a known amount of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the earliest stage of preparation.[1] Because the deuterated standard is chemically identical to the native analyte, it experiences the same processing and analysis variations.[2] Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.[1]

The mass spectrometer distinguishes between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as this ratio remains constant regardless of sample loss or matrix effects.

Why Deuterated Standards are Effective

Deuterated standards, like this compound, are preferred because:

-

Chemical and Physical Similarity: They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during sample extraction, chromatography, and ionization.[1][2]

-

Co-elution: The deuterated standard co-elutes with the analyte in liquid chromatography, meaning they experience the same matrix effects at the same time.[4]

-

Mass Difference: The incorporation of deuterium atoms results in a distinct mass difference, allowing the mass spectrometer to differentiate between the analyte and the internal standard.[1]

-

Stability: Deuterium is a stable, non-radioactive isotope.[2]

Quantitative Data and Method Parameters

The following tables summarize typical quantitative data and parameters for an LC-MS/MS method for the analysis of 3-(Trifluoromethyl)phenol using this compound as an internal standard.

Table 1: Compound Properties and Mass Spectrometry Parameters

| Parameter | 3-(Trifluoromethyl)phenol (Analyte) | This compound (Internal Standard) |

| Chemical Formula | C₇H₅F₃O | C₇HD₄F₃O |

| Molecular Weight | 162.11 g/mol | 166.13 g/mol |

| Precursor Ion (m/z) | 161.0 | 165.0 |

| Product Ion (m/z) | 112.0 | 116.0 |

| Collision Energy (eV) | 20 | 20 |

| Dwell Time (ms) | 100 | 100 |

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| LC Column | C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 20% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Experimental Protocol: Quantification of 3-(Trifluoromethyl)phenol in Plasma

This section outlines a typical protocol for the quantitative analysis of 3-(Trifluoromethyl)phenol in human plasma using this compound as an internal standard.

Materials and Reagents

-

3-(Trifluoromethyl)phenol analytical standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS/MS system

Preparation of Standards and Samples

-

Stock Solutions: Prepare 1 mg/mL stock solutions of 3-(Trifluoromethyl)phenol and this compound in acetonitrile.

-

Working Standards: Prepare a series of working standard solutions of 3-(Trifluoromethyl)phenol by serial dilution of the stock solution with 50:50 acetonitrile:water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Working Solution: Prepare a 100 ng/mL working solution of this compound in acetonitrile.

-

Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL internal standard working solution to each tube (except for blank samples) and vortex briefly.

-

Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube or HPLC vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis

-

Inject the prepared samples onto the LC-MS/MS system using the parameters outlined in Tables 1 and 2.

-

Acquire data in Multiple Reaction Monitoring (MRM) mode.

Data Analysis

-

Integrate the peak areas for the analyte and internal standard transitions.

-

Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of 3-(Trifluoromethyl)phenol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Workflow for Quantitative Analysis using a Deuterated Internal Standard

Caption: Workflow for the quantitative analysis of 3-(Trifluoromethyl)phenol using its deuterated internal standard.

Rationale for Using a Deuterated Internal Standard

Caption: Logical diagram illustrating how a deuterated internal standard corrects for experimental variability.

Conclusion

This compound is a critical tool for researchers requiring accurate and precise quantification of its non-deuterated analog. Its use as an internal standard in isotope dilution mass spectrometry effectively mitigates common sources of analytical error, such as matrix effects and sample preparation losses. By incorporating this deuterated standard into their analytical workflows, scientists in drug development, environmental analysis, and other fields can ensure the reliability and robustness of their quantitative data. The principles and protocols outlined in this guide provide a framework for the successful implementation of this compound in research applications.

References

The Kinetic Isotope Effect of 3-(Trifluoromethyl)phenol-d4: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, is a promising strategy to enhance their metabolic stability and pharmacokinetic profiles. This technical guide delves into the core principles of the kinetic isotope effect (KIE) with a specific focus on 3-(Trifluoromethyl)phenol-d4. While direct experimental data for this specific molecule is not publicly available, this document synthesizes information on the metabolism of analogous compounds to provide a comprehensive overview of the expected metabolic pathways, the theoretical basis of the KIE in this context, and detailed experimental protocols for its determination. Understanding the potential KIE of deuterated compounds like this compound is crucial for anticipating and optimizing drug metabolism, thereby accelerating the drug development pipeline.

Introduction to the Kinetic Isotope Effect in Drug Metabolism

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. In the context of drug metabolism, the substitution of a hydrogen atom (¹H) with a deuterium atom (²H or D) can lead to a significant decrease in the rate of metabolic reactions, particularly those catalyzed by cytochrome P450 (CYP) enzymes.[1] This is because the carbon-deuterium (C-D) bond has a lower zero-point energy and is stronger than the corresponding carbon-hydrogen (C-H) bond, thus requiring more energy to be broken in the rate-determining step of a reaction.[2][3] By strategically placing deuterium at metabolically labile positions within a drug molecule, its metabolic breakdown can be slowed, potentially leading to improved pharmacokinetic properties such as a longer half-life and increased exposure.[2]

Predicted Metabolic Pathways of 3-(Trifluoromethyl)phenol

The primary route of metabolism for phenolic compounds is aromatic hydroxylation, a reaction predominantly catalyzed by CYP enzymes in the liver.[4][5] For 3-(Trifluoromethyl)phenol, the regioselectivity of hydroxylation is dictated by the electronic properties of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups. The hydroxyl group is an activating substituent that directs electrophilic attack to the ortho and para positions (C2, C4, and C6), while the trifluoromethyl group is a deactivating, meta-directing group. Therefore, the most probable sites of hydroxylation on the aromatic ring of 3-(Trifluoromethyl)phenol are positions 2, 4, and 6.

Based on this, the predicted metabolic pathway for 3-(Trifluoromethyl)phenol involves the formation of one or more hydroxylated metabolites, as depicted in the following diagram.

The Kinetic Isotope Effect in the Metabolism of this compound

The magnitude of the deuterium KIE on the metabolism of this compound will depend on which C-H bonds are deuterated and whether the cleavage of these bonds is the rate-determining step of the hydroxylation reaction. Aromatic hydroxylation by CYP enzymes is a complex process that often proceeds through an arene oxide intermediate.[1] In this mechanism, the initial formation of the arene oxide is often the rate-limiting step, and since this step does not involve C-H bond cleavage, the observed KIE is typically small (close to 1).[1][6] However, if a step involving C-H bond cleavage, such as the subsequent tautomerization to form the phenol, becomes rate-limiting, a more significant KIE may be observed.[7]

The following table summarizes the expected KIE values for the metabolism of this compound based on different mechanistic scenarios.

| Deuteration Position | Rate-Determining Step | Expected KIE (kH/kD) | Rationale |

| Aromatic Ring (C2, C4, C6) | Arene oxide formation | ~1 | C-H/C-D bond cleavage is not involved in the rate-determining step.[1] |

| Aromatic Ring (C2, C4, C6) | C-H bond abstraction | >1 (typically 1.5 - 5) | Direct C-H/C-D bond cleavage is partially or fully rate-limiting. |

| Aromatic Ring (C2, C4, C6) | NIH Shift | ~1 | Intramolecular rearrangement following hydroxylation does not typically exhibit a large KIE. |

Experimental Protocols

Determining the kinetic isotope effect of this compound involves a series of in vitro experiments designed to measure and compare the metabolic rates of the deuterated and non-deuterated compounds.

Synthesis of this compound

The synthesis of ring-deuterated 3-(Trifluoromethyl)phenol can be achieved through several methods, including acid-catalyzed H/D exchange in D₂O or by starting from deuterated precursors. A common laboratory-scale method involves the diazotization of 3-(trifluoromethyl)aniline followed by hydrolysis in a deuterated solvent.[8][9]

In Vitro Metabolic Stability Assay

The metabolic stability of 3-(Trifluoromethyl)phenol and its deuterated analog can be assessed using human liver microsomes or hepatocytes, which contain the necessary CYP enzymes.[10][11][12][13]

Materials:

-

3-(Trifluoromethyl)phenol

-

This compound

-

Human liver microsomes (or cryopreserved human hepatocytes)

-

NADPH regenerating system (for microsomes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (or other suitable organic solvent) for quenching the reaction

-

Internal standard for LC-MS/MS analysis

Procedure:

-

Incubation Preparation: Prepare incubation mixtures in phosphate buffer containing human liver microsomes (typically 0.5-1 mg/mL protein concentration) or hepatocytes.

-

Substrate Addition: Add 3-(Trifluoromethyl)phenol or this compound to the incubation mixtures at a final concentration typically in the low micromolar range.

-

Initiation of Reaction: Pre-warm the mixtures to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system (for microsomes).

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the incubation mixture.

-

Reaction Quenching: Immediately stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentrations of the parent compound and its hydroxylated metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[14][15][16][17]

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A triple quadrupole or high-resolution mass spectrometer.

Typical LC Conditions:

-

Column: A reverse-phase C18 or biphenyl column is often suitable for the separation of aromatic isomers.[14]

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid to improve ionization.

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Typical MS/MS Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive mode, depending on the analyte.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for the parent compound, its deuterated analog, and their respective metabolites.

Data Analysis and KIE Calculation

-

Quantification: Generate calibration curves for the parent compounds and their metabolites to determine their concentrations in the samples at each time point.

-

Metabolic Rate Calculation: Plot the natural logarithm of the remaining parent compound concentration versus time. The slope of the linear portion of this curve represents the first-order rate constant of metabolism (k).

-

KIE Calculation: The kinetic isotope effect is calculated as the ratio of the metabolic rate constants for the non-deuterated (kH) and deuterated (kD) compounds: KIE = kH / kD

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the kinetic isotope effect of this compound.

Conclusion

While specific quantitative data for the kinetic isotope effect of this compound is not currently available, this technical guide provides a robust framework for its investigation. Based on the established principles of drug metabolism, the primary metabolic pathway is predicted to be aromatic hydroxylation. The magnitude of the KIE is expected to be modest if arene oxide formation is the rate-determining step. The detailed experimental protocols provided herein offer a clear path for researchers to determine the precise KIE and to elucidate the metabolic fate of this and other deuterated compounds. Such studies are invaluable for the rational design of new drug candidates with improved pharmacokinetic profiles, ultimately contributing to the development of safer and more effective medicines.

References

- 1. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. Hydroxylation of phenol to catechol by Candida tropicalis: involvement of cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic Isotope Effects on Aromatic and Benzylic Hydroxylation by Chromobacterium Violaceum Phenylalanine Hydroxylase as Probes of the Chemical Mechanism and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN1994990A - Process for preparing trifloro methyl phenol - Google Patents [patents.google.com]

- 9. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. SFC-MS/MS for orthogonal separation of hydroxylated 17α-methyltestosterone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Spectral Analysis of 3-(Trifluoromethyl)phenol-d4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the spectral properties of the deuterated compound 3-(Trifluoromethyl)phenol-d4, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Due to the limited public availability of specific experimental data for this deuterated isotopologue, this document outlines the expected spectral characteristics and provides generalized experimental protocols.

Summary of Expected Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | m | 1H | Remaining aromatic proton |

| Variable | br s | 1H | Phenolic -OH |

Note: The exact chemical shift of the remaining aromatic proton would depend on its position relative to the trifluoromethyl and hydroxyl groups. The phenolic proton signal may be broad and its chemical shift can vary with concentration and solvent.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-OH |

| ~130-135 | C-CF₃ |

| ~120-130 (quartet) | -CF₃ (J ≈ 270-280 Hz) |

| ~110-125 | Aromatic C-D and C-H |

Note: Carbon atoms directly bonded to deuterium (C-D) will exhibit significantly reduced signal intensity and may appear as multiplets due to C-D coupling.

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular ion) |

| 147 | [M-F]⁺ |

| 117 | [M-CF₃]⁺ |

Note: The molecular weight of this compound is approximately 166.14 g/mol , which is 4 units higher than the non-deuterated compound (162.11 g/mol ). The fragmentation pattern is expected to be similar to the parent compound, with characteristic losses of fluorine and the trifluoromethyl group.

Experimental Protocols

The following are generalized methodologies for acquiring NMR and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., chloroform-d, acetone-d6, DMSO-d6) in a standard 5 mm NMR tube. The choice of solvent should be based on sample solubility and the desired chemical shift window.

-

Ensure the final concentration is suitable for obtaining a good signal-to-noise ratio.

-

-

¹H NMR Acquisition:

-

The experiment is typically performed on a 400 MHz or higher field NMR spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

This is also performed on a high-field NMR spectrometer.

-

A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile solvent like dichloromethane or methanol.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS), dissolve the sample in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

-

-

GC-MS Analysis:

-

Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

The oven temperature program is optimized to ensure good separation from any impurities.

-

The eluent from the GC is introduced into the mass spectrometer, typically using electron ionization (EI) at 70 eV.

-

-

LC-MS Analysis:

-

Inject the sample into a liquid chromatograph.

-

Separation is achieved on a suitable column (e.g., C18) with an appropriate mobile phase gradient.

-

The eluent is introduced into the mass spectrometer using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Logical Workflow for Spectral Data Acquisition

The following diagram illustrates the logical workflow from sample receipt to final spectral data analysis.

An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)phenol-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(Trifluoromethyl)phenol-d4, a deuterated analog of 3-(Trifluoromethyl)phenol, in organic solvents. Understanding the solubility of this compound is critical for its application in various fields, particularly in pharmaceutical development and metabolic studies where isotopic labeling is utilized. This document compiles available solubility data, details experimental protocols for solubility determination, and presents a workflow for high-throughput solubility screening.

Introduction to this compound and its Solubility

3-(Trifluoromethyl)phenol is a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2][3] The trifluoromethyl group imparts unique properties to molecules, such as enhanced metabolic stability and lipophilicity, which are desirable in drug design.[4][5] The deuterated version, this compound, is of particular interest for use as an internal standard in analytical studies or to investigate kinetic isotope effects in metabolic pathways.

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents has not been reported in peer-reviewed literature. However, the qualitative solubility of the non-deuterated 3-(Trifluoromethyl)phenol is well-documented and serves as a reliable proxy.

| Solvent | Solubility | Reference |

| Water | Insoluble | [2][3] |

| Ethanol | Soluble | [2] |

| Ether | Soluble | [2] |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

High-purity organic solvent of interest

-

Glass vials or flasks with tight-fitting caps

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in an orbital shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[6][8]

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vial to stand undisturbed at the controlled temperature to let the excess solid settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC method or another suitable quantitative technique.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the dissolved compound in the original saturated solution by back-calculating from the dilution factor.

-

High-Throughput Solubility Screening Workflow

For drug discovery and development, high-throughput screening methods are often employed to rapidly assess the solubility of a large number of compounds. The following diagram illustrates a typical workflow for an automated high-throughput equilibrium solubility assay, adapted from the SORESOS (Solubility and Residual Solid Screening) method.[10]

Caption: High-Throughput Solubility Determination Workflow.

Role in Drug Synthesis and Development

3-(Trifluoromethyl)phenol is a key building block in the synthesis of various pharmaceutical compounds.[1] For instance, it is a precursor in the preparation of drugs that act as selective serotonin reuptake inhibitors.[11] The trifluoromethyl group is strategically incorporated to enhance the drug's potency and pharmacokinetic profile.[4][12] The solubility of this intermediate in organic solvents is therefore a critical parameter for optimizing reaction conditions and purification processes in drug manufacturing.

References

- 1. myuchem.com [myuchem.com]

- 2. guidechem.com [guidechem.com]

- 3. 3-Trifluoromethylphenol CAS#: 98-17-9 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. enamine.net [enamine.net]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. bioassaysys.com [bioassaysys.com]

- 10. researchgate.net [researchgate.net]

- 11. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 3-(Trifluoromethyl)phenol-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-(Trifluoromethyl)phenol-d4, a deuterated analog of 3-(Trifluoromethyl)phenol. Given the limited specific safety data for the deuterated compound, this document leverages information from the non-deuterated form, 3-(Trifluoromethyl)phenol (CAS No. 98-17-9), as a primary reference for hazard assessment and handling protocols. The isotopic labeling in this compound is not expected to alter its chemical reactivity or toxicity significantly.

General Information

This compound is the deuterium-labeled version of 3-(Trifluoromethyl)phenol.[1] The primary applications of this compound are as a tracer or as an internal standard for quantitative analyses using techniques such as NMR, GC-MS, or LC-MS.[1] The incorporation of stable heavy isotopes allows for precise quantification in complex matrices during drug development and metabolic studies.[1] The non-deuterated analog is a versatile intermediate in the pharmaceutical, agrochemical, and specialty chemical industries due to the unique properties conferred by the trifluoromethyl group, which enhances stability and lipophilicity.[2]

Hazard Identification and GHS Classification

The hazard classification for this compound is based on the data available for 3-(Trifluoromethyl)phenol.

GHS Pictograms:

corrosive acute toxic irritant

Signal Word: Danger[3]

GHS Hazard Statements:

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 3-(Trifluoromethyl)phenol, which should be considered applicable to its deuterated form:

-

H301/H302: Toxic or harmful if swallowed.[3]

-

H312: Harmful in contact with skin.[3]

-

H315: Causes skin irritation.[3]

-

H318/H319: Causes serious eye damage or irritation.[3]

-

H335: May cause respiratory irritation.[5]

-

H227: Combustible liquid.[5]

-

H412: Harmful to aquatic life with long lasting effects.[5]

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties for both this compound and its non-deuterated analog.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1219798-47-6 |

| Molecular Formula | C₇HD₄F₃O |

| Molecular Weight | 166.13 g/mol |

Table 2: Properties of 3-(Trifluoromethyl)phenol

| Property | Value | Source |

| CAS Number | 98-17-9 | |

| Molecular Formula | C₇H₅F₃O | [6] |

| Molecular Weight | 162.11 g/mol | [3] |

| Appearance | Liquid | [7] |

| Melting Point | -2 to -1.8 °C | [7] |

| Boiling Point | 178-179 °C | [7] |

| Density | 1.333 g/mL at 25 °C | [7] |

| Vapor Pressure | 0.56 mmHg at 40 °C | [7] |

| Flash Point | 73 °C (163.4 °F) - closed cup | |

| Refractive Index | n20/D 1.458 | [7] |

Safety and Handling Protocols

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A standard workflow for handling hazardous chemicals should be followed to ensure personal and environmental safety.

Caption: General laboratory safety workflow for hazardous chemicals.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash-prone activities.

-

Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing to prevent skin contact.

-

Respiratory Protection: If working outside a fume hood or if vapors/mists are generated, use a NIOSH-approved respirator with an appropriate cartridge.

Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures